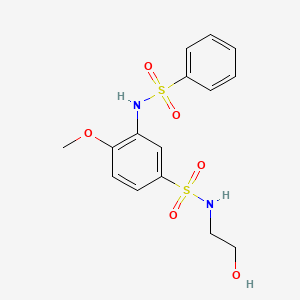
N-(2-Hydroxyethyl)-4-methoxy-3-(phenylsulfonamido)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonamide groups, a hydroxyethyl group, and a methoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The introduction of sulfonamide groups is achieved through sulfonation reactions, where sulfonyl chlorides react with amines under controlled conditions. The hydroxyethyl group is introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents. The methoxy group is typically added through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and methylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, allowing the compound to inhibit enzyme activity. The hydroxyethyl and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: Similar structure but without the second sulfonamide group.
3-benzenesulfonamido-N-ethyl-N-(2-hydroxyethyl)propanamide: Contains an ethyl group instead of a methoxy group, leading to variations in reactivity and biological activity.
Uniqueness
3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonamide and hydroxyethyl groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H18N2O6S2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonamido)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O6S2/c1-23-15-8-7-13(24(19,20)16-9-10-18)11-14(15)17-25(21,22)12-5-3-2-4-6-12/h2-8,11,16-18H,9-10H2,1H3 |
Clave InChI |
VGRUTUOHRMTMBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NCCO)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
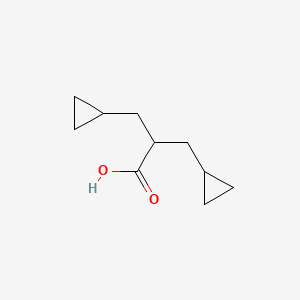
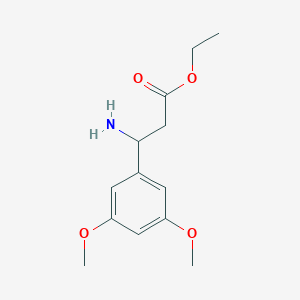

![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
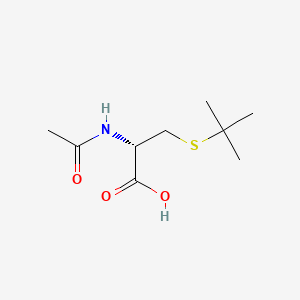
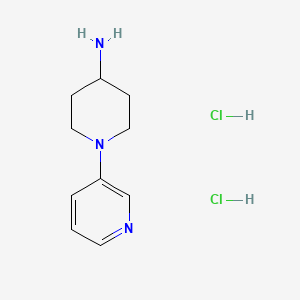
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

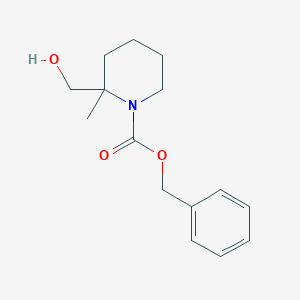
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)
